Product packaging for Benzaldehyde, 4-dodecyl-(Cat. No.:)

Benzaldehyde, 4-dodecyl-

Cat. No.: B8507422
M. Wt: 274.4 g/mol
InChI Key: PZIXYZBTJGLLKF-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis Precursors

In the realm of modern organic synthesis, Benzaldehyde (B42025), 4-dodecyl- serves as a crucial precursor for creating a diverse array of more complex molecules. Its aldehyde functional group readily participates in a variety of chemical reactions, including oxidations, reductions, and condensation reactions. smolecule.com For instance, it can be oxidized to form 4-dodecylbenzoic acid or reduced to yield the corresponding alcohol. smolecule.com

Furthermore, the aldehyde group can undergo condensation reactions with amines to form imines and with alcohols to produce acetals. smolecule.com These reactions are fundamental in constructing larger molecular architectures. A notable application is its use in the synthesis of expanded pyridiniums, where it reacts with acetophenone (B1666503) in the presence of phosphorus oxychloride. researchgate.net The long dodecyl chain, while primarily imparting hydrophobicity, can also influence reaction kinetics and mechanisms due to steric effects. smolecule.com

Significance in Contemporary Materials Science and Polymer Chemistry

The unique amphiphilic nature of Benzaldehyde, 4-dodecyl-, stemming from its polar aldehyde head and nonpolar dodecyl tail, makes it a compound of interest in materials science. smolecule.com This structure is particularly advantageous in the formulation of surfactants. smolecule.com

In polymer chemistry, aldehydes and their derivatives are essential building blocks. While direct polymerization of aromatic aldehydes can be challenging, they are valuable in copolymerization reactions and for functionalizing existing polymers. acs.org For example, benzaldehyde-functionalized polymers can be used to create vesicles, which are microscopic sacs that can encapsulate other substances. nih.gov The aldehyde groups on the surface of these vesicles are chemically accessible and can be crosslinked through reactions like reductive amination. nih.gov Additionally, compounds structurally related to Benzaldehyde, 4-dodecyl- are employed as latent hardeners in polyurethane compositions, highlighting the broader role of such aldehydes in creating advanced polymer systems. google.comgoogle.com

Scope of Academic Research and Emerging Trajectories

Current academic research on Benzaldehyde, 4-dodecyl- and related long-chain alkyl benzaldehydes is exploring their potential in several innovative areas. One emerging trajectory is their application in polymer inclusion membranes (PIMs) for ion transport and separation. For instance, 2-hydroxy-5-dodecylbenzaldehyde has been investigated as a mobile carrier in PIMs for the extraction of metal ions. rsc.org

The synthesis of novel copolymers is another active area of investigation. Researchers are exploring cationic copolymerization of benzaldehydes with other monomers like vinyl ethers to create well-defined alternating copolymers. acs.org These materials could possess unique thermal and mechanical properties. Furthermore, the development of sustainable production methods for aromatic aldehydes from renewable resources is a growing field of interest, aiming to reduce reliance on traditional chemical synthesis. researchgate.net The use of benzaldehyde derivatives in reversible addition-fragmentation chain transfer (RAFT) polymerization is also being explored for creating well-controlled polymer architectures. dntb.gov.ua

Interactive Data Table: Properties of Benzaldehyde, 4-dodecyl- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Applications
Benzaldehyde, 4-dodecyl-C19H30O290.44 smolecule.comSynthesis precursor, Surfactants smolecule.com
4-(Dodecyloxy)benzaldehydeC19H30O2290.4 Building block in organic synthesis, Push-pull chromophores
4-DecylbenzaldehydeC17H26O246.4 nih.govLatent hardener in polyurethanes google.com
4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazoneC12H18N4S-Ionophore in chemical sensors mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O B8507422 Benzaldehyde, 4-dodecyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

4-dodecylbenzaldehyde

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-17H,2-12H2,1H3

InChI Key

PZIXYZBTJGLLKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Advanced Pathways for Benzaldehyde, 4 Dodecyl

Strategic Approaches to Target Molecule Synthesis

The synthesis of Benzaldehyde (B42025), 4-dodecyl- requires precise control over chemical reactions to ensure the desired isomer is produced efficiently. Strategic approaches involve a combination of regioselective functionalization, catalytic optimization, and well-designed multi-step reaction sequences.

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the benzene (B151609) ring is a central challenge in the synthesis of 4-dodecylbenzaldehyde. The dodecyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect. However, steric hindrance from the bulky dodecyl group generally favors substitution at the less hindered para-position. Several classical and modern formylation reactions can be employed to introduce the aldehyde group with high regioselectivity.

Key methods for regioselective formylation include:

Friedel-Crafts Acylation followed by Oxidation: A common and reliable method involves the acylation of dodecylbenzene (B1670861) with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). This reaction strongly favors the para-substituted product, 4-dodecylacetophenone, which can then be oxidized to the desired benzaldehyde.

Vilsmeier-Haack Reaction: This reaction uses a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce an aldehyde group onto an activated aromatic ring like dodecylbenzene. It is known for its high regioselectivity for the para-position on monoalkylbenzenes.

Gattermann-Koch Reaction: This method introduces a formyl group directly onto the aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst system like aluminum chloride/copper(I) chloride. While effective for simple alkylbenzenes, the harsh conditions can sometimes limit its applicability.

Duff Reaction: This involves the formylation of activated phenols using hexamethylenetetramine, but its application to alkylbenzenes is less common.

The choice of method often depends on substrate compatibility, desired scale, and reagent availability, with Friedel-Crafts acylation being a widely practiced route due to its reliability and high para-selectivity.

Table 1: Comparison of Regioselective Formylation Techniques for Dodecylbenzene

MethodReagentsTypical CatalystKey AdvantagesPotential Challenges
Friedel-Crafts Acylation/OxidationDodecylbenzene, Acetyl Chloride, Oxidizing AgentAlCl₃High para-selectivity, reliable, well-establishedRequires a two-step process, stoichiometric catalyst waste
Vilsmeier-Haack ReactionDodecylbenzene, DMF, POCl₃None (reagents form catalyst)High para-selectivity, milder conditions than Gattermann-KochStoichiometric amounts of phosphorus waste
Gattermann-Koch ReactionDodecylbenzene, CO, HClAlCl₃/CuClDirect formylation in a single stepRequires high pressure, handling of toxic CO gas

Catalytic Synthetic Routes and Optimization

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of Benzaldehyde, 4-dodecyl-, several catalytic approaches are viable alternatives to stoichiometric reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling provides a powerful route. researchgate.net This could involve the reaction of 4-formylphenylboronic acid with a dodecyl halide or, conversely, the coupling of 4-dodecylphenylboronic acid with 4-bromobenzaldehyde, catalyzed by a palladium complex. Optimization of these routes involves screening catalysts, ligands, bases, and solvents to maximize yield and turnover number.

Catalytic Reduction of Carboxylic Acid Derivatives: The synthesis of 4-heptylbenzaldehyde (B2925067) has been demonstrated via the reduction of an acyl chloride. prepchem.com A similar pathway for the 4-dodecyl analog would involve the conversion of 4-dodecylbenzoic acid to 4-dodecylbenzoyl chloride. The subsequent catalytic hydrogenation of the acyl chloride to the aldehyde is known as the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline) to prevent over-reduction to the alcohol.

Catalytic Oxidation of 4-Dodecyltoluene: If 4-dodecyltoluene is available, it can be selectively oxidized to the corresponding benzaldehyde. This requires a carefully chosen catalytic system (e.g., involving cobalt or manganese salts) and controlled reaction conditions to avoid over-oxidation to the carboxylic acid.

These catalytic methods often offer higher efficiency and generate less waste compared to traditional stoichiometric approaches. epa.gov

Multi-step Reaction Sequence Design and Efficiency

The industrial production of Benzaldehyde, 4-dodecyl- typically involves a multi-step synthesis starting from readily available bulk chemicals. scribd.comlibretexts.org The design of an efficient sequence is critical for economic viability and minimizing environmental impact. A plausible and common pathway starts with benzene or dodecylbenzene.

A potential multi-step sequence is outlined below:

Friedel-Crafts Alkylation: Benzene is alkylated with 1-dodecene (B91753) or a 1-halododecane using a Lewis acid or solid acid catalyst (e.g., zeolites) to produce dodecylbenzene. The primary challenge is to minimize polyalkylation and skeletal rearrangements of the alkyl chain.

Friedel-Crafts Acylation: Dodecylbenzene is acylated with acetyl chloride and aluminum chloride to yield 4-dodecylacetophenone. This step generally proceeds with high para-selectivity and good yield.

Oxidation: The resulting ketone is oxidized to form Benzaldehyde, 4-dodecyl-. Various oxidation methods can be employed, though some may lead to the carboxylic acid as a byproduct.

Table 2: Illustrative Multi-step Synthesis Pathway for Benzaldehyde, 4-dodecyl-

StepReactionStarting MaterialKey ReagentsProductKey Considerations
1Friedel-Crafts AlkylationBenzene1-Dodecene, Acid Catalyst (e.g., H₃PO₄)DodecylbenzeneControl of polyalkylation; catalyst choice
2Friedel-Crafts AcylationDodecylbenzeneAcetyl Chloride, AlCl₃4-DodecylacetophenoneHigh para-selectivity; management of catalyst waste
3Oxidation4-DodecylacetophenoneOxidizing Agent (e.g., KMnO₄, HNO₃)Benzaldehyde, 4-dodecyl-Avoiding over-oxidation to carboxylic acid

Green Chemistry Principles in Benzaldehyde, 4-dodecyl- Production

Applying the principles of green chemistry to the synthesis of Benzaldehyde, 4-dodecyl- is essential for developing sustainable manufacturing processes. hostgator.co.inpfizer.com This involves the careful selection of solvents and a focus on maximizing reaction efficiency to minimize waste. nih.gov

Environmentally Benign Solvents and Reaction Media

Traditional organic syntheses often utilize volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives. thepharmajournal.com

Water: For certain reactions, water can be an excellent solvent due to its non-toxicity, non-flammability, and low cost. researchgate.netijsr.in While the organic substrates may have low solubility, techniques like phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent. thepharmajournal.com It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product purification.

Ionic Liquids: These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tailored by modifying the cation and anion, making them versatile reaction media.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent ("neat" conditions) is an ideal green approach, as it eliminates all hazards and waste associated with solvent use. wjpmr.com This can often be facilitated by microwave or ultrasound irradiation. hostgator.co.in

In the context of 4-dodecylbenzaldehyde synthesis, replacing chlorinated solvents like dichloromethane (B109758) (used in Friedel-Crafts reactions) with greener alternatives or adopting solvent-free conditions with solid acid catalysts like zeolites represents a significant environmental improvement. prepchem.comhostgator.co.in

Atom Economy and E-Factor Considerations in Synthesis

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.comsheldon.nl

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edujocpr.com The goal is to design reactions where this value is maximized (ideally 100%), such as in addition or rearrangement reactions. nih.gov

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nl A lower E-Factor indicates a more sustainable process with less waste.

Table 3: Theoretical Atom Economy Calculation for Vilsmeier-Haack Formylation of Dodecylbenzene

ComponentFormulaMolar Mass (g/mol)Role
DodecylbenzeneC₁₈H₃₀246.43Reactant
DMFC₃H₇NO73.09Reactant
POCl₃POCl₃153.33Reactant
Benzaldehyde, 4-dodecyl-C₁₉H₃₀O274.44Desired Product
Total Mass of Reactants472.85
Atom Economy (%) = (Mass of Product / Total Mass of Reactants) x 10058.04%

The calculation in Table 3 shows that even with a 100% reaction yield, a significant portion of the reactant atoms ends up in byproducts rather than the desired product. This highlights the importance of choosing reactions with inherently high atom economy.

The E-Factor provides a broader view by including all waste streams, including solvent losses and catalyst residues. The fine chemicals and pharmaceutical industries traditionally have very high E-Factors, often generating many kilograms of waste for every kilogram of product. epa.govsheldon.nl Adopting catalytic routes and greener solvents are key strategies to lower the E-Factor in the production of compounds like Benzaldehyde, 4-dodecyl-.

Table 4: Typical E-Factors Across Different Chemical Industry Sectors

Industry SectorAnnual Production (tonnes)Typical E-Factor (kg waste / kg product)
Oil Refining10⁶ - 10⁸< 0.1
Bulk Chemicals10⁴ - 10⁶< 1 - 5
Fine Chemicals10² - 10⁴5 - 50
Pharmaceuticals10 - 10³25 - >100
sheldon.nl

Emerging and Novel Synthetic Techniques

The synthesis of Benzaldehyde, 4-dodecyl-, a valuable specialty chemical, has traditionally relied on established methods such as the Friedel-Crafts acylation of dodecylbenzene followed by oxidation, or the direct oxidation of 4-dodecyltoluene. While effective, these pathways often require harsh conditions, stoichiometric reagents, and can suffer from selectivity issues. Recent advancements in organic synthesis have opened new avenues for the preparation of this and related aromatic aldehydes, focusing on principles of green chemistry, improved efficiency, and novel activation modes. These emerging techniques primarily involve advanced catalytic oxidation of the corresponding alkylarene precursor and innovative C-H formylation strategies.

Advanced Catalytic Oxidation of 4-Dodecyltoluene

The selective oxidation of the benzylic C-H bonds of 4-dodecyltoluene represents a direct and atom-economical route to Benzaldehyde, 4-dodecyl-. Modern research has focused on developing catalysts that can perform this transformation under milder conditions, with greater selectivity, and using more environmentally benign oxidants like molecular oxygen (O₂) or water.

Photocatalytic Oxidation: Visible-light photoredox catalysis has emerged as a powerful tool for activating C-H bonds. This method utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process. In the context of synthesizing 4-dodecylbenzaldehyde, this approach could involve the photocatalytic generation of a radical species that selectively abstracts a hydrogen atom from the benzylic position of 4-dodecyltoluene. The resulting benzylic radical can then be trapped by an oxygen-centered species to form the aldehyde after further transformation. This technique avoids the high temperatures often required in traditional oxidation reactions.

Novel Heterogeneous Catalysis: Significant progress has been made in designing robust heterogeneous catalysts for the selective oxidation of alkylbenzenes. rsc.orgresearchgate.net These catalysts, which can include mixed metal oxides, high-entropy materials, or core-shell structures, offer advantages in terms of easy separation, recyclability, and stability. nih.gov For the oxidation of a long-chain alkylbenzene like 4-dodecyltoluene, catalysts with tailored pore structures and surface properties are crucial to ensure substrate accessibility and prevent over-oxidation to the corresponding carboxylic acid. For instance, manganese-based catalysts are a key area of research for activating atmospheric oxygen for the selective oxidation of toluene (B28343) and its derivatives. researcher.life

Ruthenium-Pincer Complex Catalysis: A novel approach involves the use of well-defined transition-metal complexes, such as acridine-based PNP-Ruthenium pincer complexes, for the catalytic oxidation of C-H bonds. acs.org These systems have shown efficacy in oxidizing benzylic halides to carbonyl compounds using water as the oxidant, liberating hydrogen gas as the only byproduct. acs.org Applying this methodology to 4-dodecyltoluene would represent a significant advancement, leveraging a sustainable oxidant and offering high atom economy.

Below is a table summarizing representative modern catalytic systems applicable to the oxidation of alkylbenzenes, which could be adapted for the synthesis of Benzaldehyde, 4-dodecyl-.

Catalyst SystemSubstrate ExampleOxidantKey FeaturesPotential Yield Range
Mn-based oxidesTolueneO₂High stability, low cost, good selectivity. researcher.life60-85%
Core-shell catalystsTolueneO₂Enhanced durability and resistance to poisoning. nih.gov70-95%
Ru-Pincer Complex(1-chloroethyl)benzeneH₂OUses water as a green oxidant; H₂ byproduct. acs.org~85%

Innovative C-H Formylation Pathways for Dodecylbenzene

Directly introducing a formyl group (-CHO) onto the dodecylbenzene ring via C-H activation is a highly desirable but challenging synthetic strategy. Traditional formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions often lack selectivity for para-substituted products and use hazardous reagents. nih.gov Emerging techniques aim to overcome these limitations through novel catalytic approaches.

Electrochemical Formylation: Electrosynthesis provides a reagent-less method for driving chemical reactions. An electrochemical protocol for the formylation of aryl halides has been developed using dimethylformamide (DMF) as both the solvent and the formyl source. rsc.org This method, which employs a simple setup with a nickel foam cathode and a magnesium anode, could be applied to 4-dodecylbromobenzene to produce the target aldehyde under mild conditions, avoiding harsh chemical reagents. rsc.org

Photocatalytic Redox-Neutral Formylation: A synergistic approach combining nickel and photoredox catalysis allows for the formylation of aryl chlorides. nih.gov This method proceeds under exceptionally mild, room-temperature conditions and does not require a stoichiometric reductant or high-pressure carbon monoxide gas. nih.gov The formyl group is sourced from 1,3-dioxolane, offering a distinct advantage over traditional methods. The application of this technique to 4-dodecylchlorobenzene would provide a user-friendly and highly functional-group-tolerant route to the desired product.

Sequential C-H Borylation/Formylation: A promising strategy for regioselective C-H functionalization involves a two-step, one-pot process. This pathway could begin with the iridium-catalyzed C-H borylation of dodecylbenzene, which can exhibit high regioselectivity for the less sterically hindered para-position. The resulting arylboronate ester intermediate can then undergo a subsequent palladium-catalyzed reaction with a formylating agent to yield Benzaldehyde, 4-dodecyl-. This approach leverages the precision of C-H borylation to control the position of formylation. A similar strategy has been successfully employed for arene carboxylation. researchgate.net

The following table outlines these emerging formylation techniques with model substrates, showcasing their potential applicability for synthesizing Benzaldehyde, 4-dodecyl-.

MethodSubstrate TypeFormyl SourceCatalyst(s)Key Advantages
Electrochemical FormylationAryl HalideDMFNickel (cathode)Mild conditions, no harsh reagents. rsc.org
Photocatalytic FormylationAryl Chloride1,3-DioxolaneNickel & Photoredox CatalystRedox-neutral, room temperature, no CO gas. nih.gov
Sequential C-H FunctionalizationArene (e.g., Dodecylbenzene)CO/Reductant (conceptual)Iridium then PalladiumHigh regioselectivity via C-H borylation. researchgate.net

Reaction Mechanisms and Kinetic Studies of Benzaldehyde, 4 Dodecyl Transformations

Mechanistic Investigations of Aldehyde Reactivity

The 4-dodecyl group, a long alkyl chain, influences the aldehyde's reactivity through two primary effects:

Electronic Effect : Alkyl groups are electron-donating. This effect increases the electron density on the aromatic ring, which in turn slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon. askfilo.com Consequently, this deactivation makes 4-dodecylbenzaldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-withdrawing groups. libretexts.orglibretexts.org

Steric Effect : The bulky dodecyl group can physically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered aldehydes. reddit.com

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction. libretexts.orgucalgary.ca The general mechanism involves a nucleophile attacking the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. ucalgary.ca

For Benzaldehyde, 4-dodecyl-, the reaction pathway is as follows:

Nucleophilic Attack : A nucleophile (:Nu⁻) attacks the carbonyl carbon. The electron-donating 4-dodecyl group reduces the electrophilicity of this carbon, thus decreasing the rate of this step compared to benzaldehyde.

Formation of Tetrahedral Intermediate : A transient, sp³-hybridized alkoxide intermediate is formed.

Protonation : The negatively charged oxygen atom is protonated by a weak acid (like water or an alcohol) to give the final alcohol product.

Condensation reactions are vital for forming carbon-carbon bonds. A key example is the Aldol condensation. Since Benzaldehyde, 4-dodecyl- lacks α-hydrogens, it cannot form an enolate and act as a nucleophile. wikipedia.org However, it can readily participate as an electrophile in a crossed aldol reaction, specifically a Claisen-Schmidt condensation, with an enolizable ketone or aldehyde. wikipedia.orgpraxilabs.com

The mechanism for a Claisen-Schmidt condensation involving Benzaldehyde, 4-dodecyl- and a ketone (e.g., acetone) under basic conditions proceeds as follows: magritek.comgordon.edu

Enolate Formation : A base (e.g., NaOH) removes an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of Benzaldehyde, 4-dodecyl-.

β-Hydroxy Ketone Formation : A tetrahedral intermediate is formed, which is then protonated by water (formed in the first step) to yield a β-hydroxy ketone.

Dehydration : The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone, as this product benefits from an extended conjugation system involving the aromatic ring and the carbonyl group. gordon.edu

Oxidation Pathways Aldehydes are readily oxidized to form carboxylic acids. This transformation involves the replacement of the aldehydic carbon-hydrogen bond with a carbon-oxygen bond. Vigorous oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. The electron-donating 4-dodecyl group slightly increases the electron density at the carbonyl group, which can influence the oxidation potential, though the reaction to the corresponding 4-dodecylbenzoic acid is generally efficient.

Reduction Pathways Aldehydes can be reduced to primary alcohols. This is a form of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The generally accepted mechanism for these reductions involves the transfer of a hydride from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol (4-dodecylbenzyl alcohol).

Detailed Mechanisms of Acetal and Ketal Formation

Aldehydes react with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. study.comlibretexts.org Since Benzaldehyde, 4-dodecyl- is an aldehyde, it forms an acetal, not a ketal. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the acetal product. masterorganicchemistry.com

The detailed, multi-step mechanism is as follows: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack : A molecule of alcohol attacks the activated carbonyl carbon, leading to a protonated hemiacetal after the formation of a C-O bond.

Deprotonation to Hemiacetal : A base (like water or another alcohol molecule) removes the proton from the newly added oxygen, forming a neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Loss of Water : The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion).

Second Nucleophilic Attack : A second molecule of alcohol attacks the carbocation.

Final Deprotonation : A base deprotonates the newly added oxygen to yield the final, stable acetal product and regenerate the acid catalyst.

Kinetic Analysis of Relevant Reaction Systems and Pathways

While specific kinetic data for Benzaldehyde, 4-dodecyl- is not extensively documented, its reaction kinetics can be reliably predicted using the principles of physical organic chemistry, such as the Hammett equation. wikipedia.org The Hammett equation relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

For reactions like nucleophilic addition, the reaction constant (ρ, rho) is typically positive, indicating that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. wikipedia.orgviu.ca The 4-dodecyl group is an electron-donating group, characterized by a negative sigma (σ) value. Therefore, the rate of nucleophilic addition to Benzaldehyde, 4-dodecyl- is expected to be slower than that of unsubstituted benzaldehyde.

Compound Substituent (X) at para-position Hammett Sigma Constant (σₚ) (Approx.) Relative Rate Constant (k/k₀)
Benzaldehyde, 4-nitro- -NO₂ +0.78 > 1 (Faster)
Benzaldehyde -H 0.00 1 (Reference)
Benzaldehyde, 4-dodecyl- -C₁₂H₂₅ ~ -0.15 < 1 (Slower)

Table 1. Predicted relative rate constants for nucleophilic addition to substituted benzaldehydes based on Hammett sigma constants.

This table illustrates that the electron-donating dodecyl group reduces the reaction rate relative to unsubstituted benzaldehyde, while a strong electron-withdrawing group like nitro significantly increases it. The magnitude of the reaction constant (ρ) would determine the precise extent of this rate change. wikipedia.org For hemiacetal decomposition under hydronium ion catalysis, the Hammett ρ value is negative (-1.9), indicating that electron-donating groups accelerate this specific reaction. acs.org

Applications in Materials Science and Polymer Chemistry

Utilization as Functional Monomers and Building Blocks in Polymer Synthesis

For a compound to act as a monomer, it typically requires polymerizable functional groups, such as vinyl groups or the ability to participate in condensation reactions. Benzaldehyde (B42025), 4-dodecyl- itself lacks a vinyl group for common addition polymerization. However, its aldehyde functionality could theoretically be used in condensation polymerization, for example, with phenols or amines, although such polymers are less common than those derived from di-functional monomers.

A more plausible route, demonstrated with related compounds like 4-vinylbenzaldehyde, is the use of a derivative. nih.govnih.gov If 4-dodecylbenzaldehyde were modified to include a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could then be used as a functional monomer.

Integration into Polymer Backbones for Property Modulation

If integrated into a polymer backbone, the dodecyl group would be expected to significantly influence the polymer's properties. The long alkyl chain would increase hydrophobicity, lower the glass transition temperature (Tg) by acting as an internal plasticizer, and potentially introduce liquid crystalline behavior. The bulky side chain would also affect chain packing and crystallinity.

Side-Chain Functionalization Strategies for Advanced Materials

The aldehyde group is a highly versatile functional handle for post-polymerization modification. Polymers containing benzaldehyde moieties can undergo a variety of chemical transformations under mild conditions. nih.gov This allows for the attachment of various molecules through reactions such as Schiff base formation with primary amines, Wittig reactions, or reductive amination. This strategy enables the synthesis of advanced materials with tailored properties, such as biocompatible polymers for drug delivery or functionalized surfaces.

Role as a Reactive Diluent in Polymer Coatings and Resins

Reactive diluents are low-viscosity compounds that are added to resin formulations to reduce viscosity for easier processing. specialchem.compcmcoating.com They have functional groups that allow them to co-react with the resin during the curing process, becoming a permanent part of the polymer network. nagase.com This minimizes the emission of volatile organic compounds (VOCs) compared to non-reactive solvents. crodahomecare.com

Influence on Rheological Properties of Polymer Systems

The primary role of a diluent is to lower the viscosity of a resin system, such as an epoxy or polyurethane formulation. crodaagriculture.comolinepoxy.com The long dodecyl chain of 4-dodecylbenzaldehyde would likely make it an effective viscosity-reducing agent for nonpolar resin systems. Its incorporation would increase the free volume and mobility of the polymer chains before curing, thereby improving flow and substrate wetting. specialchem.com

| Glass Transition (Tg) | Decrease | Increased chain mobility and free volume lead to a lower temperature required for the transition from a glassy to a rubbery state. |

Development of Advanced Polymeric Materials

The development of advanced materials using 4-dodecylbenzaldehyde would hinge on leveraging its dual functionality. The dodecyl chain could be used to impart self-assembly properties, leading to the formation of structured materials like micelles or liquid crystals within a polymer matrix. The aldehyde group serves as a reactive site for creating dynamic or "smart" materials. For example, the reversible nature of imine bonds formed from the aldehyde could be used to create self-healing polymers or materials whose properties change in response to stimuli like pH.

Synthesis and Characterization of Liquid Crystalline Polymers

Long-chain substituted benzaldehydes are valuable precursors for creating mesogenic (liquid crystal-forming) units in polymers. While direct studies on polymers derived exclusively from 4-dodecylbenzaldehyde are not extensively documented, the principles of liquid crystalline polymer (LCP) design strongly support its utility. The rigid benzaldehyde core combined with the flexible dodecyl chain is characteristic of molecules used in side-chain liquid crystal polymers (SCLCPs). mdpi.com

In SCLCPs, mesogenic units are attached as side chains to a flexible polymer backbone, such as a polyacrylate. mdpi.com The dodecyl group would act as a flexible tail, promoting the formation of ordered yet fluid liquid crystalline phases (e.g., nematic or smectic) by influencing the intermolecular spacing and reducing the melting point. nih.gov The synthesis typically involves converting the benzaldehyde into a more extended rigid mesogen, which is then attached to a polymerizable monomer. For instance, a Schiff base reaction between a substituted benzaldehyde and an aniline (B41778) derivative is a common strategy to create rod-like mesogenic molecules that can be incorporated into polymers. mdpi.com

Research on cinnamaldehyde-based molecules, which share structural similarities, has shown that derivatives with long dodecyloxy terminal groups exhibit nematic liquid crystal phases. nih.gov Similarly, photo-crosslinkable benzaldehyde polymers containing long hydrocarbon substituents have been developed for applications like liquid crystal lenses, where the long alkyl chains are crucial for controlling the alignment properties of the material. researchgate.netejournal.by

Table 1: Phase Transitions in Cinnamaldehyde-Based Liquid Crystals with Varying Chain Lengths

Compound Substituent Phase Transition (°C) Mesophase Type
Methoxy C 165.2 I Nematic
Heptyloxy C 155.4 N 190.1 I Nematic
Dodecyloxy C 142.3 N 172.5 I Nematic
Chloro C 160.1 N 165.2 I Nematic

Data derived from studies on analogous cinnamaldehyde-based Schiff base compounds. C = Crystal, N = Nematic, I = Isotropic. nih.gov

Design and Engineering of Self-Healing Polymer Networks

The aldehyde group of 4-dodecylbenzaldehyde is a functional handle that can be used to create dynamic covalent bonds, a cornerstone of self-healing polymer networks. Aldehydes can react reversibly with amines to form Schiff bases (imines) or with alcohols to form hemiacetals and acetals. This reversible chemistry allows for the breaking and reforming of cross-links within a polymer network in response to a stimulus like heat or a change in pH, enabling the material to repair damage.

While specific polymers based on 4-dodecylbenzaldehyde for self-healing have not been detailed in the literature, the concept is well-established. The long dodecyl chain would play a secondary but important role. By acting as an internal plasticizer, it could lower the glass transition temperature (Tg) of the polymer network. A lower Tg enhances chain mobility, which is critical for the reactive groups to find each other and reform bonds across a damaged interface, thereby facilitating the healing process at lower temperatures. mdpi.com This approach contrasts with other self-healing systems that rely on the release of encapsulated healing agents. dtic.milcadec-online.com

Formation of Polymeric Composites and Blends with Enhanced Properties

In polymeric composites and blends, 4-dodecylbenzaldehyde can function as a reactive compatibilizer or a surface modifying agent for fillers. Benzaldehyde itself is a key monomer in the production of phenol-formaldehyde resins. researchgate.net Incorporating 4-dodecylbenzaldehyde into such a thermoset resin would introduce the long, nonpolar dodecyl chains into the cross-linked network.

These aliphatic chains could enhance the resin's compatibility with nonpolar fillers (like graphite (B72142) or carbon fibers) or with other polymers in a blend. Improved compatibility leads to better dispersion of the filler within the matrix, which can significantly enhance mechanical properties such as toughness and impact strength by preventing filler agglomeration and promoting stress transfer from the matrix to the reinforcement. researchgate.net Furthermore, the dodecyl groups can increase the hydrophobicity and reduce the moisture absorption of the final composite material. In polymer blends, such as those involving polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), a molecule with both aromatic and long alkyl character could improve the miscibility at the interface between different polymer phases. mdpi.com

Functionalization of Nanomaterials and Surfaces

The dual functionality of 4-dodecylbenzaldehyde makes it an excellent candidate for modifying the surfaces of nanomaterials and bulk substrates to tailor their interfacial properties for specific applications.

Covalent Grafting onto Nanoparticles for Hybrid Materials

The aldehyde group provides a reactive site for the covalent attachment of the molecule onto the surface of nanoparticles. nih.gov For nanoparticles with surface amine groups (e.g., silica (B1680970) nanoparticles functionalized with aminopropylsilane), a direct reaction with 4-dodecylbenzaldehyde forms an imine bond (Schiff base). This bond can be subsequently reduced to a stable secondary amine linkage, permanently grafting the molecule to the surface.

This process transforms the nanoparticle's surface from hydrophilic to highly hydrophobic due to the dense layer of dodecyl chains. Such functionalized nanoparticles have several applications:

Enhanced Dispersion: They can be readily dispersed in nonpolar polymer matrices (e.g., polyethylene, polypropylene) to create nanocomposites with improved mechanical and thermal properties.

Catalysis: If the nanoparticle core is catalytic (e.g., palladium), the hydrophobic surface layer can create a specific microenvironment for reactions involving nonpolar substrates. mdpi.com

Sensing: The modification can alter the nanoparticle's interaction with its environment, which is useful in designing chemical sensors.

Surface Modification for Tuned Interfacial Characteristics

The principles of covalent grafting can also be applied to flat or structured surfaces to control their interfacial properties like wettability, adhesion, and friction. Attaching 4-dodecylbenzaldehyde to a surface, such as silicon oxide or a polymer film, dramatically alters its surface energy.

The long, nonpolar dodecyl chains would orient away from the surface, creating a low-energy, hydrophobic interface similar to a self-assembled monolayer. This can be used to:

Create water-repellent (superhydrophobic) surfaces.

Reduce the friction and wear of materials.

Control the adhesion of biological molecules, preventing biofouling. nih.gov

The general strategies for surface modification include direct covalent attachment, electrostatic interaction, or secondary interactions through specific ligand-receptor pairs. researchgate.net The covalent grafting of 4-dodecylbenzaldehyde represents a robust method for permanently altering surface chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
4-dodecylbenzaldehyde
Benzaldehyde
4-dodecyloxybenzaldehyde
Cinnamaldehyde
Aniline
Polyacrylate
Dicyclopentadiene (DCPD)
Phenol-formaldehyde resin
Polylactic acid (PLA)
Polycaprolactone (PCL)
Polyethylene
Polypropylene
Palladium

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Non-Covalent Interactions in Molecular Recognition

The ability of molecules to recognize and bind to one another is a cornerstone of supramolecular chemistry, and it is governed by a subtle interplay of non-covalent interactions. In the context of benzaldehyde (B42025) derivatives, including those with long alkyl chains like the 4-dodecyl- variant, these interactions are crucial for their association with other molecules and their role in biological and chemical systems.

Research on the interaction of various para-substituted benzaldehyde derivatives with human serum albumin (HSA) has shed light on the key non-covalent forces at play. nih.gov These studies reveal that the primary driving forces for the binding of these molecules are hydrogen bonding and hydrophobic interactions . nih.gov The aldehyde functional group can act as a hydrogen bond acceptor, while the aromatic ring and the long alkyl chain contribute significantly to hydrophobic interactions. In some cases, electrostatic interactions can also play a role. nih.gov

The strength of these interactions, and consequently the binding affinity, is influenced by the nature of the substituent on the benzaldehyde ring. It has been observed that derivatives with stronger push/pull electronic properties at the para position exhibit a greater impact on the conformation of HSA, indicating a more significant interaction. nih.gov This highlights the tunability of molecular recognition by modifying the electronic properties of the benzaldehyde core.

While direct studies on the molecular recognition of Benzaldehyde, 4-dodecyl- are limited, the principles derived from its analogs provide a strong foundation for understanding its behavior. The long dodecyl chain would be expected to contribute significantly to hydrophobic interactions, potentially leading to strong binding with proteins and other biological macromolecules that possess hydrophobic pockets.

Design and Characterization of Self-Assembled Structures

The amphiphilic character of Benzaldehyde, 4-dodecyl- and its derivatives makes them ideal candidates for the formation of a variety of self-assembled structures in solution. These structures are of great interest for their potential applications in areas such as drug delivery, materials science, and nanotechnology.

In aqueous environments, amphiphilic molecules can spontaneously assemble into micelles, which are aggregates with a hydrophobic core and a hydrophilic shell. This process, known as micellization, is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the nonpolar alkyl chains and water molecules.

The stability of micelles is a critical factor for their practical applications. For non-ionic amphiphiles, the size of the micelle is largely determined by the length of the alkyl chain. novoprolabs.com Longer alkyl chains, such as the dodecyl group, generally lead to the formation of larger and more stable micelles. plos.org The stability of these micelles can be influenced by factors such as temperature, pH, and the presence of salts. acs.org

The table below summarizes the critical micelle concentrations for some dodecyl-containing non-ionic amphiphiles, providing a comparative context for the expected behavior of Benzaldehyde, 4-dodecyl-.

CompoundTypeCritical Micelle Concentration (CMC)
n-Dodecyl β-D-maltosideNon-Ionic0.17 mM
Dodecyldimethylamine oxide (nonionic species)Non-IonicVaries with salt concentration

Data sourced from multiple scientific publications. novoprolabs.comacs.org

Under certain conditions, amphiphilic molecules can form vesicles, which are spherical structures enclosed by a lipid bilayer. These structures are of particular interest as they can encapsulate both hydrophilic and hydrophobic substances, making them promising candidates for drug delivery systems.

The formation of vesicles from 4-dodecylbenzene sulfonic acid (DBSA) has been observed to occur at a critical vesicle concentration of approximately 2.14 mM. rsc.org These vesicles are unilamellar, with a size of around 80 nm, and coexist with micelles in the solution. rsc.org The stability of these vesicles is noteworthy, as they remain intact over long-term storage and are resistant to high temperatures and freeze-thaw cycles. rsc.org The key to their stability lies in the hydrogen bonding interactions between the sulfonic acid head groups and the interdigitated packing of the dodecyl chains within the bilayer. rsc.org

A fascinating phenomenon observed with DBSA is the transition from micelles to vesicles, which can be induced by wet-dry cycles. rsc.org This process also leads to an increase in the size of the vesicles and the formation of some multilamellar structures. rsc.org

The permeability of vesicles is a crucial characteristic, especially for applications involving the controlled release of encapsulated substances. Studies on vesicles formed from various aromatic amphiphiles have shown that their permeability to ions can be influenced by the specific structure of the amphiphile. nih.gov The permeability of vesicles can also be tuned by external stimuli such as pH, as has been demonstrated for vesicles formed from certain amphiphilic grafted copolymers. researchgate.net

The table below provides a summary of the characteristics of vesicles formed from 4-dodecylbenzene sulfonic acid.

PropertyValue
Critical Vesicle Concentration~2.14 mM
Vesicle Size~80 nm
StructureUnilamellar
StabilityHigh (long-term storage, high temperature, freeze-thaw cycles)

Data sourced from a study on 4-dodecylbenzene sulfonic acid. rsc.org

Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystals, known as mesogens, possess a degree of molecular order, which gives rise to their unique optical and physical properties. Long-chain alkoxybenzaldehyde derivatives, which are structurally related to Benzaldehyde, 4-dodecyl-, are known to exhibit liquid crystalline behavior.

The length of the alkyl chain plays a critical role in determining the type of liquid crystal phase that is formed. For example, in the case of 4-alkoxybenzoic acids, shorter alkyl chains (n < 7) tend to favor the formation of a nematic phase, which is characterized by long-range orientational order of the molecules but no positional order. researchgate.net As the alkyl chain length increases (n ≥ 7), a more ordered smectic phase begins to appear, where the molecules are arranged in layers. researchgate.net

The transition from a crystalline solid to a liquid crystal phase, and then to an isotropic liquid, occurs at specific temperatures. These transition temperatures are key parameters for characterizing liquid crystalline materials. For example, 4-n-dodecyloxybenzoic acid exhibits a smectic C phase, which is a tilted smectic phase. researchgate.net

The table below presents the phase transition temperatures for a series of 4-alkoxybenzoic acids, illustrating the effect of alkyl chain length on their liquid crystalline properties.

Alkyl Chain Length (n)Crystal to Smectic/Nematic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
798101147
8100107147
995114143
1097120141
12100128137

Data sourced from a study on 4-alkoxybenzoic acids. researchgate.net

Exploration of Hierarchical Assembly and Responsive Supramolecular Systems

Hierarchical self-assembly is a process in which simple building blocks first assemble into primary structures, which then serve as the building blocks for the formation of larger and more complex architectures. This "bottom-up" approach is a powerful strategy for creating functional materials with controlled structures at multiple length scales.

While specific research on the hierarchical assembly of Benzaldehyde, 4-dodecyl- is limited, studies on other amphiphilic molecules with similar structural features have demonstrated the potential for such complex self-organization. For instance, twin-tapered dendritic benzamides with dodecyloxy side chains have been shown to self-assemble into supramolecular cylindrical dendrimers, which then organize into columnar hexagonal liquid crystalline phases. nih.gov This is a clear example of hierarchical assembly, where the initial self-assembly of the molecules into cylinders is followed by the organization of these cylinders into a larger, ordered structure.

Responsive supramolecular systems, also known as "smart" materials, are designed to undergo a change in their structure or properties in response to an external stimulus, such as a change in temperature, pH, light, or the presence of a specific chemical. nih.govnih.gov The aldehyde functional group in Benzaldehyde, 4-dodecyl- offers a potential handle for creating responsive systems. For example, supramolecular hydrogels have been developed that are sensitive to the presence of aldehydes, disassembling in their presence to release entrapped substances. nih.gov This suggests that supramolecular assemblies based on Benzaldehyde, 4-dodecyl- could be designed to be responsive to specific chemical or physical triggers.

The development of such responsive systems based on Benzaldehyde, 4-dodecyl- and its analogs holds great promise for a wide range of applications, from controlled drug release to the development of new sensors and actuators.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "Benzaldehyde, 4-dodecyl-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

For "Benzaldehyde, 4-dodecyl-", the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the long dodecyl chain. The aldehydic proton (CHO) would appear as a singlet at approximately 9.9-10.0 ppm. The aromatic protons on the para-substituted benzene (B151609) ring would present as two doublets in the range of 7.3-7.9 ppm. The protons of the dodecyl chain would exhibit a series of signals in the upfield region (0.8-2.7 ppm), including a triplet for the terminal methyl group around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group resonating significantly downfield, typically in the range of 190-195 ppm. The aromatic carbons would show signals between 129 and 150 ppm, while the carbons of the dodecyl chain would appear in the 14-36 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzaldehyde (B42025), 4-dodecyl-
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic Proton (CHO)9.95-
Aldehydic Carbon (CHO)-192.5
Aromatic Protons (ortho to CHO)7.80 (d)130.0
Aromatic Protons (meta to CHO)7.35 (d)129.5
Aromatic Carbon (ipso-CHO)-134.5
Aromatic Carbon (ipso-Alkyl)-148.0
Alkyl CH₂ (alpha to ring)2.65 (t)36.0
Alkyl (CH₂)₁₀1.2-1.6 (m)22-32
Alkyl CH₃ (terminal)0.88 (t)14.1

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed. wikipedia.org

Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal proton-proton couplings. For "Benzaldehyde, 4-dodecyl-", COSY would show correlations between the adjacent protons in the dodecyl chain, confirming its linear structure. It would also show coupling between the aromatic protons. uvic.casdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. youtube.compressbooks.pub An HSQC spectrum would definitively link each proton signal of the dodecyl chain to its corresponding carbon signal, aiding in the complete assignment of the aliphatic region of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons on the first methylene (B1212753) group of the dodecyl chain (alpha to the ring) and the ipso-carbon of the aromatic ring, confirming the attachment point of the alkyl chain.

The long and flexible dodecyl chain of "Benzaldehyde, 4-dodecyl-" can adopt numerous conformations in solution. Dynamic NMR (DNMR) techniques can be used to study the rates of conformational changes and the rotational barriers within the molecule. acs.orgbiu.ac.ilunibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the alkyl chain protons. At lower temperatures, the rotation around C-C bonds in the alkyl chain might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. This can provide valuable information about the preferred conformations and the energy barriers between them. researchgate.netacs.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of "Benzaldehyde, 4-dodecyl-" and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. pnnl.govnih.gov For "Benzaldehyde, 4-dodecyl-", with a chemical formula of C₁₉H₃₀O, the expected exact mass can be calculated. HRMS analysis would confirm this molecular formula by providing a measured mass with a high degree of accuracy (typically within a few parts per million). researchgate.net

Table 2: High-Resolution Mass Data for Benzaldehyde, 4-dodecyl-
Molecular FormulaCalculated Exact Mass [M+H]⁺Expected HRMS Result
C₁₉H₃₀O275.2375m/z 275.2375 ± 0.0005

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. researchgate.net This technique is invaluable for elucidating the structure of "Benzaldehyde, 4-dodecyl-". hmdb.ca

The fragmentation of the molecular ion of "Benzaldehyde, 4-dodecyl-" would likely proceed through several characteristic pathways:

Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation.

Loss of the Alkyl Chain: Fragmentation can occur along the dodecyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Fragmentation of the Benzaldehyde Moiety: Characteristic losses from the benzaldehyde part of the molecule, such as the loss of a hydrogen atom (M-1) or the formyl group (M-29), are also expected. libretexts.orgmiamioh.edu

Table 3: Predicted MS/MS Fragmentation of Benzaldehyde, 4-dodecyl- ([M+H]⁺ = 275.2)
Predicted Fragment (m/z)Proposed Neutral Loss/Fragment Structure
274.2Loss of H•
246.2Loss of CHO
119.1Benzylic cleavage, formation of [C₈H₇O]⁺
105.1Formation of benzoyl cation [C₇H₅O]⁺
91.1Formation of tropylium ion [C₇H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in They are excellent for identifying the functional groups present in "Benzaldehyde, 4-dodecyl-".

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. researchgate.netnih.gov The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The long dodecyl chain would give rise to strong C-H stretching bands in the 2850-2960 cm⁻¹ range and characteristic C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. optica.org

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. While the C=O stretch is also observable, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes are also readily observed. sapub.org

Advanced Diffraction Techniques (e.g., X-ray Diffraction) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For "Benzaldehyde, 4-dodecyl-," which is expected to be a solid at room temperature due to the long dodecyl chain, single-crystal X-ray diffraction would be the most powerful method to elucidate its precise molecular geometry, conformation of the dodecyl chain, and intermolecular interactions in the solid state.

Hirshfeld surface analysis could be further employed to visualize and quantify these intermolecular contacts, providing insights into the crystal packing. rsc.org The table below presents hypothetical, yet plausible, crystallographic data for "Benzaldehyde, 4-dodecyl-," based on data for similar aromatic compounds. researchgate.net

Parameter Hypothetical Value for Benzaldehyde, 4-dodecyl-
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)30.2
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1825
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.05

This table is illustrative and not based on experimentally determined data for Benzaldehyde, 4-dodecyl-.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of "Benzaldehyde, 4-dodecyl-" and for analyzing its presence in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography (GC):

Due to its volatility, "Benzaldehyde, 4-dodecyl-" is well-suited for analysis by gas chromatography, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. For purity assessment, a high-resolution capillary column would be used. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be a suitable choice for separating the target compound from potential impurities like unreacted starting materials (e.g., dodecylbenzene) or by-products (e.g., 4-dodecylbenzoic acid). researchgate.netresearchgate.net

The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of more volatile impurities before eluting the main compound. The retention time of "Benzaldehyde, 4-dodecyl-" would be specific under a given set of conditions, and the peak area would be proportional to its concentration. GC-MS analysis would provide a mass spectrum for the compound, showing its molecular ion peak and characteristic fragmentation pattern, which would confirm its identity.

The following table outlines a hypothetical GC method for the analysis of "Benzaldehyde, 4-dodecyl-".

Parameter Hypothetical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 320 °C (FID)
Injection Volume 1 µL
Expected Retention Time ~15-20 minutes

This table is illustrative and not based on experimentally determined data for Benzaldehyde, 4-dodecyl-.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of "Benzaldehyde, 4-dodecyl-", particularly for non-volatile impurities or for samples that are not suitable for GC analysis. A reversed-phase HPLC method would be the most common approach. epa.govresearchgate.netnih.gov In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

For "Benzaldehyde, 4-dodecyl-," a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. sielc.com The long dodecyl chain gives the molecule significant non-polar character, which would lead to a strong retention on a C18 column. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be necessary to ensure a reasonable analysis time and good peak shape. Detection is typically achieved using a UV detector, as the benzaldehyde moiety has a strong chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) for "Benzaldehyde, 4-dodecyl-" is expected to be around 250-260 nm.

The table below provides a hypothetical HPLC method for the analysis of "Benzaldehyde, 4-dodecyl-".

Parameter Hypothetical Condition
Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~12-18 minutes

This table is illustrative and not based on experimentally determined data for Benzaldehyde, 4-dodecyl-.

Theoretical and Computational Studies of Benzaldehyde, 4 Dodecyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is well-suited for studying molecules the size of Benzaldehyde (B42025), 4-dodecyl-. DFT calculations can be used to determine the molecule's optimized geometry, including bond lengths and angles, by finding the minimum energy structure on the potential energy surface. mdpi.com

From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a small gap suggests the molecule is more chemically reactive. mdpi.com For substituted benzaldehydes, the nature of the substituent can impact the HOMO and LUMO energies. mdpi.com

DFT is also used to compute global reactivity descriptors based on these orbital energies, such as electronegativity, chemical hardness, and the electrophilicity index, which help to quantify the molecule's reactivity. mdpi.commdpi.com Furthermore, Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack. mdpi.com

Table 1: Representative Electronic Properties of 4-substituted Benzaldehydes Calculated using DFT The following data is illustrative and based on typical values for similar molecules.

Property Typical Calculated Value Significance
HOMO Energy -6.5 to -7.5 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -1.5 to -2.5 eV Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 4.5 to 5.5 eV Indicator of chemical stability and reactivity. mdpi.com
Dipole Moment (µ) 2.5 to 3.5 Debye Measures the molecule's overall polarity.
Electrophilicity Index (ω) 1.0 to 2.0 eV Quantifies the ability of the molecule to accept electrons. mdpi.com

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT methods because they more rigorously account for electron correlation. However, their high computational cost makes them impractical for a molecule as large as Benzaldehyde, 4-dodecyl-.

Instead, these high-accuracy methods are typically employed on smaller, structurally related model systems, such as toluene (B28343) or benzaldehyde itself. The results from these calculations serve as benchmarks to validate the accuracy of the chosen DFT functional and basis set. This ensures that the more computationally efficient DFT method provides reliable predictions for the larger target molecule. For instance, ab initio calculations can provide highly accurate predictions of reaction barrier heights, which can be used to benchmark DFT results for similar reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The presence of the long and flexible dodecyl chain in Benzaldehyde, 4-dodecyl- means the molecule can adopt a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational landscape. nih.gov

MD simulations use classical mechanics, treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS). The simulation calculates the trajectories of atoms and molecules over time, allowing for the observation of molecular motion and conformational changes. nih.gov For long-chain alkyl aromatic hydrocarbons, MD simulations can reveal preferences for certain conformations (e.g., extended vs. folded chains) and the dynamics of their interconversion. nih.govacs.org

These simulations are also crucial for studying intermolecular interactions. By simulating multiple molecules of Benzaldehyde, 4-dodecyl- together in a simulation box, often with a solvent, one can observe how they interact and self-assemble. Key interactions that can be studied include:

Van der Waals forces: Dominant interactions involving the long alkyl chains.

π–π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

C–H⋯π interactions: Interactions between the C-H bonds of an alkyl chain and the aromatic ring of another molecule. nih.gov

C–H⋯O hydrogen bonds: Weak hydrogen bonds involving the aldehyde group. nih.gov

Studies on the diffusion of 4-n-alkyl benzaldehydes within environments like zeolites have demonstrated the power of MD in revealing how the alkyl chain influences molecular mobility and interactions with its surroundings. chemrxiv.orgbris.ac.uk

Computational Prediction of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a central goal of computational chemistry. For Benzaldehyde, 4-dodecyl-, this involves predicting how the molecule will behave in chemical reactions or biological systems.

One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These are statistical models that correlate variations in molecular descriptors with observed activity or properties. nih.govresearchgate.net For a series of 4-alkylbenzaldehydes, descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (calculated via quantum mechanics).

Steric descriptors: Molecular volume, surface area, Verloop Sterimol parameters. rsc.org

Topological descriptors: Molecular connectivity indices that describe the branching of the molecule. researchgate.net

Hydrophobic descriptors: The octanol/water partition coefficient (log Kow), which is particularly relevant for the long dodecyl chain. researchgate.net

By building a QSAR model with experimental data, the activity of new, untested compounds like Benzaldehyde, 4-dodecyl- or its derivatives can be predicted. nih.gov

Furthermore, DFT-calculated reactivity indices provide a direct, physics-based method for predicting reactivity. scielo.org.mx The Fukui function, for example, can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx

Table 2: Conceptual DFT Reactivity Descriptors and Their Interpretation

Descriptor Formula Interpretation for Reactivity Prediction
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Indicates the tendency of electrons to escape; relates to electronegativity. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. mdpi.com
Global Electrophilicity (ω) μ2 / (2η) Quantifies the electrophilic nature of the molecule. mdpi.com
Fukui Function (f(r)) (∂ρ(r)/∂N)v(r) Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. scielo.org.mx

In Silico Design of Novel Derivatives and Reaction Pathways

Computational methods are increasingly used not just to analyze existing molecules but also to design new ones with desired properties. This in silico design process can significantly accelerate the discovery of new materials or biologically active compounds. mdpi.comnih.govresearchgate.net

Starting with the scaffold of Benzaldehyde, 4-dodecyl-, computational screening can be used to explore how modifications would affect its properties. For example, one could virtually synthesize a library of derivatives by:

Varying the length of the alkyl chain.

Introducing branching or unsaturation into the alkyl chain.

Adding various substituents (e.g., electron-donating or electron-withdrawing groups) to the aromatic ring.

Quantum chemical calculations would then be performed on these virtual derivatives to predict their electronic properties, reactivity, and stability. This allows researchers to prioritize the most promising candidates for actual laboratory synthesis. nih.gov

Beyond designing new molecules, computational tools can predict the pathways of chemical reactions. rsc.org By mapping the potential energy surface for a given reaction, such as a condensation or oxidation reaction involving the aldehyde group, researchers can identify the transition state structures and calculate the activation energies (reaction barriers). rsc.orgnih.gov This information is critical for predicting reaction outcomes, understanding reaction mechanisms, and optimizing reaction conditions without costly and time-consuming trial-and-error experimentation. escholarship.org

Catalysis Involving Benzaldehyde, 4 Dodecyl

Organocatalytic Transformations and Reaction Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful toolbox for the transformation of aldehydes. For Benzaldehyde (B42025), 4-dodecyl-, the presence of the bulky and electron-donating dodecyl group can significantly influence the reaction pathways and catalyst performance.

The primary mode of activation of aldehydes in organocatalysis involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The long dodecyl chain in Benzaldehyde, 4-dodecyl- is expected to exert both steric and electronic effects on these pathways. Electronically, the alkyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the aldehyde carbonyl group. Sterically, the large dodecyl group can influence the approach of the organocatalyst and the reacting partners, potentially affecting stereoselectivity in asymmetric reactions.

Aldol and Knoevenagel Condensations:

Classic carbon-carbon bond-forming reactions such as the Aldol and Knoevenagel condensations are prime examples of organocatalytic transformations where Benzaldehyde, 4-dodecyl- could be a substrate. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgsigmaaldrich.comthermofisher.com In a crossed Aldol condensation, where Benzaldehyde, 4-dodecyl- acts as the electrophile, its large size might favor reactions with smaller enolate partners. wikipedia.orglumenlearning.com The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, would likely proceed efficiently, with the dodecyl group potentially influencing the solubility of the product and facilitating its separation, especially in biphasic systems. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comthermofisher.com

The table below summarizes potential organocatalytic reactions involving Benzaldehyde, 4-dodecyl- and the expected influence of the dodecyl group.

ReactionCatalyst TypeExpected Influence of Dodecyl Group
Aldol Condensation Proline and its derivativesIncreased hydrophobicity may favor reactions in non-polar solvents or aqueous micellar systems. Steric hindrance could affect diastereoselectivity.
Knoevenagel Condensation Amines (e.g., piperidine, pyridine)The product's increased lipophilicity could drive the reaction forward by phase separation.
Michael Addition Chiral secondary amines (iminium catalysis)The bulky substituent may influence the facial selectivity of the nucleophilic attack on the resulting α,β-unsaturated aldehyde.
Benzoin Condensation N-Heterocyclic Carbenes (NHCs)The electronic effect of the alkyl group is minimal, but the steric bulk might slightly retard the rate of dimerization.

Metal-Catalyzed Reactions and Ligand Design

Transition metal catalysis provides a versatile platform for a wide range of transformations involving aromatic aldehydes. The dodecyl group in Benzaldehyde, 4-dodecyl- can play a crucial role in directing the outcome of these reactions and influencing catalyst stability and recyclability.

Hydrogenation and Transfer Hydrogenation:

The reduction of the aldehyde functionality to an alcohol is a common metal-catalyzed reaction. Catalysts based on palladium, platinum, ruthenium, and rhodium are effective for this transformation. The long alkyl chain in Benzaldehyde, 4-dodecyl- is unlikely to directly interfere with the hydrogenation of the formyl group. However, the increased lipophilicity of the substrate may necessitate the use of specific solvent systems or phase-transfer catalysts to ensure efficient mass transport to the catalyst surface.

Cross-Coupling Reactions:

While the aldehyde group itself is not typically a direct participant in cross-coupling reactions, it can be converted to other functional groups (e.g., halides, triflates) that are amenable to such transformations. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to further functionalize the aromatic ring of a derivative of Benzaldehyde, 4-dodecyl-. The dodecyl chain could be advantageous in these cases by increasing the solubility of the substrate in organic solvents commonly used for these reactions.

Ligand Design:

The design of ligands for metal catalysts is critical for controlling activity, selectivity, and stability. For reactions involving the hydrophobic Benzaldehyde, 4-dodecyl-, ligands bearing long alkyl chains could be designed to create a lipophilic pocket around the metal center. This would enhance the interaction between the catalyst and the substrate, potentially leading to higher reaction rates and selectivities. Furthermore, such "catalyst-substrate matching" through hydrophobic interactions can be a key strategy for catalyst design. rsc.org

The following table outlines potential metal-catalyzed reactions and considerations for ligand design.

ReactionMetal CatalystLigand Design Considerations
Hydrogenation Pd, Pt, Ru on carbon supportStandard catalysts are likely effective. For homogeneous systems, ligands with long alkyl chains could enhance solubility and stability.
Transfer Hydrogenation Ru, Ir, Rh complexesLigands can be tailored to improve catalyst performance in non-polar media suitable for the hydrophobic substrate.
C-H Functionalization Pd, Rh, IrDirecting groups can be installed to achieve meta-C-H functionalization. nih.govnih.govrsc.org The dodecyl group may influence regioselectivity due to steric hindrance.

Biocatalytic Approaches and Enzyme Engineering

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for chemical transformations. The conversion of Benzaldehyde, 4-dodecyl- using biocatalysts presents both opportunities and challenges, primarily related to the substrate's low water solubility and large size.

Enzymatic Reductions:

Alcohol dehydrogenases (ADHs) and other oxidoreductases are commonly used for the reduction of aldehydes to their corresponding alcohols. scielo.org.mxredalyc.orgscielo.org.mxtudelft.nl The significant hydrophobicity of Benzaldehyde, 4-dodecyl- can be a major hurdle for these typically aqueous-based enzymatic reactions. Strategies to overcome this include the use of co-solvents, surfactant-mediated reactions in micelles, or performing the reaction in biphasic systems.

Enzyme Engineering:

To improve the catalytic efficiency of enzymes towards bulky and hydrophobic substrates like Benzaldehyde, 4-dodecyl-, protein engineering techniques can be employed. acs.org Site-directed mutagenesis or directed evolution can be used to modify the active site of an enzyme to better accommodate the large dodecyl group. This can involve altering the size and hydrophobicity of the substrate-binding pocket. For instance, mutating amino acid residues with bulky side chains to those with smaller ones can create more space for the substrate.

Whole-Cell Biotransformations:

Using whole microorganisms can be advantageous as they contain the necessary cofactors and can regenerate them in situ. mit.edu However, the cell membrane can act as a barrier to the uptake of the hydrophobic substrate. Strategies to enhance substrate availability include permeabilization of the cell membrane or the use of whole-cell catalysts in organic media.

The table below summarizes biocatalytic approaches for the transformation of Benzaldehyde, 4-dodecyl-.

Biocatalytic ApproachEnzyme/Organism ClassKey Challenges and Engineering Strategies
Asymmetric Reduction Alcohol Dehydrogenases (ADHs)Low aqueous solubility of the substrate. Strategies: Use of co-solvents, biphasic systems, or enzyme immobilization in a hydrophobic support.
C-C Bond Formation Aldolases, Benzoylformate DecarboxylasesSteric hindrance from the dodecyl group may prevent entry into the active site. Strategies: Active site engineering to enlarge the substrate-binding pocket.
Whole-Cell Bioreduction Engineered E. coli, Yeast strainsSubstrate toxicity and poor cell uptake. Strategies: Use of two-phase systems, cell immobilization, and engineering of transport proteins.

Catalyst Design, Optimization, and Recyclability Studies

The long dodecyl chain of Benzaldehyde, 4-dodecyl- presents unique opportunities for catalyst design, particularly concerning catalyst recovery and recycling. uab.cat The strong hydrophobic character of the substrate and its products can be exploited to facilitate separation from a more polar catalyst phase.

Designing for Recyclability:

For homogeneous catalysts, one strategy for recyclability is to use a biphasic system where the catalyst resides in a phase that is immiscible with the product phase. For instance, a hydrophilic catalyst could be used in an aqueous phase, while the lipophilic substrate and product remain in an organic phase. After the reaction, the two phases can be easily separated, and the aqueous catalyst phase can be reused.

Heterogeneous catalysts, by their nature, are more easily separated from the reaction mixture. hilarispublisher.com For reactions involving Benzaldehyde, 4-dodecyl-, the design of solid catalysts with tailored surface properties is crucial. Creating catalysts with hydrophobic surfaces can enhance the adsorption of the substrate and desorption of the product, potentially leading to improved catalytic activity. rsc.orgresearchgate.netmdpi.comencyclopedia.pubrsc.org

Catalyst Optimization:

Optimization of catalytic processes involving Benzaldehyde, 4-dodecyl- would focus on several key parameters:

Solvent Selection: Choosing a solvent system that can solubilize the hydrophobic substrate while being compatible with the catalyst is critical. This might involve non-polar organic solvents, ionic liquids, or micellar aqueous systems.

Mass Transfer: In heterogeneous catalysis, ensuring efficient mass transfer of the bulky substrate to the active sites is important. This can be influenced by the catalyst's pore size and the use of appropriate stirring or flow conditions.

Catalyst Support: For supported catalysts, the choice of support material can influence both the catalytic activity and the interaction with the hydrophobic substrate. Supports with a high surface area and appropriate surface chemistry are desirable.

The following table highlights strategies for catalyst design and recycling in reactions of Benzaldehyde, 4-dodecyl-.

Catalyst TypeDesign Strategy for RecyclabilityOptimization Parameters
Homogeneous Biphasic catalysis (e.g., aqueous catalyst, organic substrate/product)Phase selection, use of phase-transfer agents, temperature.
Heterogeneous Immobilization on solid supports (e.g., silica (B1680970), polymers, magnetic nanoparticles)Support modification to create a hydrophobic surface, pore size engineering.
Biocatalyst Enzyme immobilization on hydrophobic supports or in reverse micellesSupport material, immobilization method, water activity in organic media.

Environmental Fate and Degradation Mechanisms Academic Perspective

Photodegradation Pathways and Identification of Byproducts

The photodegradation of Benzaldehyde (B42025), 4-dodecyl- in the environment is primarily influenced by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the benzaldehyde moiety. This can initiate a series of photochemical reactions, particularly in the atmosphere and the upper layers of aquatic systems. The atmospheric degradation of aromatic aldehydes is known to be influenced by photolysis and reaction with hydroxyl radicals. acs.orgepa.gov The primary photochemical processes are expected to involve the aldehyde functional group.

One probable pathway is the photooxidation of the aldehyde group to a carboxylic acid, forming 4-dodecylbenzoic acid. This transformation is a common photochemical reaction for benzaldehydes. researchgate.net Another potential pathway involves the photolytic cleavage of the formyl group, which could lead to the formation of dodecylbenzene (B1670861) and carbon monoxide. In some cases, the photolysis of aldehydes can also contribute to the formation of ozone and other photo-oxidants in the atmosphere. epa.gov

The presence of a long alkyl chain is not expected to be the primary site of initial photodegradation, as aliphatic chains are less susceptible to direct photolysis compared to the aromatic aldehyde structure. However, secondary reactions initiated by radicals generated from the degradation of the aromatic part of the molecule could lead to the oxidation of the dodecyl chain.

Research on the photodegradation of phenolic aldehydes has demonstrated that these compounds can be degraded by polychromatic UV radiation, with the degradation rates being influenced by factors such as temperature and pH. researchgate.net While Benzaldehyde, 4-dodecyl- is not a phenolic aldehyde, this research suggests that the aldehyde group is a key reactive center for photolytic degradation.

Table 1: Potential Photodegradation Byproducts of Benzaldehyde, 4-dodecyl-

Byproduct Name Chemical Formula Formation Pathway
4-Dodecylbenzoic acid C₁₉H₃₀O₂ Photooxidation of the aldehyde group
Dodecylbenzene C₁₈H₃₀ Photolytic cleavage of the formyl group

Biodegradation Mechanisms and Microbial Interactions

The biodegradation of Benzaldehyde, 4-dodecyl- is a critical pathway for its removal from terrestrial and aquatic environments. The degradation is expected to be carried out by a variety of microorganisms, particularly bacteria, that can utilize either the aromatic ring, the alkyl chain, or both as a source of carbon and energy. wikipedia.org The biodegradation of long-chain alkylbenzenes and aromatic aldehydes has been studied, and these studies provide a basis for predicting the metabolic fate of 4-dodecylbenzaldehyde.

The microbial metabolism of long-chain n-alkylbenzenes typically initiates with the oxidation of the alkyl side chain. nih.govnih.govnih.gov This process often starts at the terminal methyl group of the dodecyl chain, leading to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid (4-(dodecanoyl)benzaldehyde and subsequently 4-carboxydodecyl)benzaldehyde). This is followed by a process of β-oxidation, which progressively shortens the alkyl chain. nih.govexeter.ac.uk

Alternatively, microbial degradation can commence at the aldehyde group. Bacteria are known to metabolize benzaldehyde by either oxidizing it to benzoic acid or reducing it to benzyl (B1604629) alcohol. researchgate.netasm.org In the case of Benzaldehyde, 4-dodecyl-, this would lead to the formation of 4-dodecylbenzoic acid or (4-dodecylphenyl)methanol, respectively. These intermediates would then undergo further degradation, likely involving ring-opening pathways.

Several bacterial genera are known for their ability to degrade long-chain alkanes and aromatic compounds, including Pseudomonas, Alcanivorax, and Rhodococcus. nih.govycdehongchem.comresearchgate.net It is plausible that species within these genera could be involved in the biodegradation of Benzaldehyde, 4-dodecyl-. The degradation pathways often involve a series of enzymatic reactions catalyzed by oxygenases, dehydrogenases, and other enzymes. nih.govacs.org

Table 2: Key Microbial Genera and Enzymes in the Biodegradation of Alkylbenzenes and Aldehydes

Microbial Genus Relevant Enzymes Initial Degradation Step
Pseudomonas Dioxygenases, Dehydrogenases Aromatic ring cleavage, side-chain oxidation
Alcanivorax Monooxygenases, Alcohol dehydrogenases Terminal oxidation of alkyl chains

Hydrolytic Stability Studies in Simulated Environmental Matrices

The hydrolytic stability of Benzaldehyde, 4-dodecyl- is primarily determined by the reactivity of the aldehyde functional group. Aldehydes can undergo hydrolysis, although they are generally less susceptible than esters or acid halides. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. wikipedia.org

In acidic or alkaline aqueous environments, the aldehyde group can be subject to hydrolysis. Under acidic conditions, the reaction is catalyzed by protons, while under alkaline conditions, it is facilitated by hydroxide (B78521) ions. google.comaskfilo.com However, aromatic aldehydes, such as benzaldehyde, are generally more stable towards hydrolysis than their aliphatic counterparts due to the electronic effects of the aromatic ring. nih.gov

Studies on the hydrolytic stability of aromatic aldehyde derivatives have shown that they can be hydrolyzed, particularly in acidic eluents. researchgate.netjdigitaldiagnostics.com For Benzaldehyde, 4-dodecyl-, it can be inferred that at environmentally relevant pH values, particularly in acidic waters, a slow hydrolysis of the aldehyde group to form a geminal diol (4-dodecylphenyl)methane-1,1-diol could occur. However, this geminal diol is typically unstable and would likely be in equilibrium with the aldehyde form. wikipedia.org

Table 3: Predicted Hydrolytic Stability of Benzaldehyde, 4-dodecyl- under Different pH Conditions

pH Condition Predicted Rate of Hydrolysis Primary Hydrolysis Product
Acidic (pH < 5) Low to Moderate (4-dodecylphenyl)methane-1,1-diol
Neutral (pH 6-8) Very Low Negligible hydrolysis

Future Research Directions and Unexplored Avenues for Benzaldehyde, 4 Dodecyl

Integration into Emerging Functional Materials and Technologies

The distinct amphiphilic nature of 4-dodecylbenzaldehyde, arising from its polar aldehyde head and nonpolar alkyl tail, suggests its potential as a versatile building block in the design of novel functional materials.

One of the most promising areas of investigation is in the field of liquid crystals . The long dodecyl chain can promote the formation of mesophases, a state of matter between conventional liquid and solid crystalline states. Research on related compounds, such as those with dodecyloxy groups, has demonstrated the induction of liquid crystalline properties. nih.govresearchgate.netnih.gov Future work could focus on synthesizing a series of liquid crystals based on 4-dodecylbenzaldehyde and characterizing their mesomorphic behavior. The aldehyde group offers a site for further molecular elaboration, allowing for the creation of a diverse library of liquid crystalline materials with tunable properties for applications in displays and sensors.

Another largely unexplored avenue is the incorporation of 4-dodecylbenzaldehyde into stimuli-responsive polymers . The aldehyde group can be readily reacted to form linkages within a polymer backbone or as a pendant group. The long dodecyl chain can influence the polymer's solubility and self-assembly behavior. It is conceivable that polymers incorporating this moiety could exhibit responsiveness to various stimuli such as pH, temperature, or light, leading to applications in areas like drug delivery and smart coatings. dtu.dknih.govscribd.com For instance, the hydrophobic dodecyl chains could drive the formation of micelles or other nano-assemblies in aqueous environments, which could be designed to release an encapsulated payload in response to a specific trigger. nih.govnih.gov

The self-assembly of amphiphilic molecules is a powerful tool for creating structured nanomaterials. nih.govmdpi.com The amphiphilic character of 4-dodecylbenzaldehyde makes it an ideal candidate for studies in supramolecular chemistry and self-assembly . Investigations into the self-organization of 4-dodecylbenzaldehyde and its derivatives in different solvents and at interfaces could reveal novel nanostructures such as micelles, vesicles, or organogels. These self-assembled structures could find applications in encapsulation, catalysis, and as templates for the synthesis of other nanomaterials.

Novel Synthetic Applications and Methodological Advancements

While the synthesis of benzaldehyde (B42025) derivatives is well-established, there is room for the development of novel and more efficient synthetic routes specifically tailored for 4-dodecylbenzaldehyde.

Future research could focus on developing novel synthetic methodologies that offer improved yields, scalability, and sustainability. This could involve exploring new catalytic systems for the direct functionalization of dodecylbenzene (B1670861) or alternative routes that avoid harsh reaction conditions. The development of efficient synthetic pathways is crucial for making this compound more accessible for research and potential commercial applications. korea.ac.kr

The aldehyde functionality of 4-dodecylbenzaldehyde serves as a versatile handle for a wide range of chemical transformations. This opens up possibilities for its use as a key intermediate in the synthesis of complex organic molecules . For instance, it can participate in condensation reactions to form Schiff bases, which are known to exhibit interesting biological and liquid crystalline properties. nih.gov Furthermore, it can be a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals where the long alkyl chain can impart specific physical or biological properties.

The development of catalytic applications utilizing 4-dodecylbenzaldehyde or its derivatives is another promising direction. The long alkyl chain could be exploited to create phase-transfer catalysts or to anchor catalytic species in specific environments. For example, a catalyst bearing the 4-dodecylbenzaldehyde moiety might show enhanced solubility in nonpolar media, facilitating reactions in biphasic systems.

Synergistic Research with Interdisciplinary Fields

The unique properties of 4-dodecylbenzaldehyde make it a candidate for exploration in various interdisciplinary fields, bridging chemistry with biology, materials science, and medicine.

In the realm of biomaterials and medicinal chemistry , the lipophilic dodecyl chain could facilitate the interaction of molecules with cell membranes. This property could be harnessed in the design of novel drug delivery systems or as molecular probes to study biological processes. For instance, a fluorescent dye functionalized with the 4-dodecylbenzaldehyde moiety could potentially be used to visualize cellular membranes.

The interface between materials science and biology could also benefit from research into 4-dodecylbenzaldehyde. Its amphiphilic nature makes it a candidate for the formation of biomimetic membranes or surfaces . Such surfaces could be used to study protein-lipid interactions or as coatings to improve the biocompatibility of medical devices.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 7.8–8.2 ppm, singlet for para-substitution) and aldehyde proton (δ 9.8–10.2 ppm). The dodecyl chain shows peaks at δ 0.8–1.6 ppm (CH₃ and CH₂ groups) .
    • ¹³C NMR : Confirm aldehyde carbon (δ ~190–200 ppm) and quaternary aromatic carbon bearing the dodecyl chain .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish isotopic patterns of brominated byproducts (if present) .
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and C-H stretches (~2850–2950 cm⁻¹ for aliphatic chain) .

Pitfalls : Overlapping signals from alkyl chains may obscure aromatic protons. Use deuterated DMSO for better resolution .

How can contradictory spectroscopic data on 4-dodecylbenzaldehyde’s conformational stability be resolved in vapor-phase studies?

Advanced Research Focus
Contradictions in vapor-phase data (e.g., rotational isomers) arise from temperature-dependent conformational changes. Methodological approaches:

  • Variable-Temperature IR/Raman : Track shifts in C=O and C-H stretches to identify dominant conformers at 25–150°C .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare relative energies of planar vs. non-planar conformers. Validate with experimental enthalpy values (e.g., ΔHads from adsorption studies) .
  • Synchrotron XRD : Resolve crystal packing effects that may bias solution-phase data .

Case Study : Benzaldehyde’s ground-state conformers were reconciled using Monte Carlo simulations and experimental adsorption isotherms . Apply similar hybrid methods to 4-dodecylbenzaldehyde.

What role does 4-dodecylbenzaldehyde play in designing surfactant-based drug delivery systems, and how can its efficacy be validated?

Advanced Research Focus
The dodecyl chain enhances hydrophobicity, making it suitable for micelle or liposome formulations:

  • Synthesis of Surfactants : React 4-dodecylbenzaldehyde with polyethylene glycol (PEG) amines to form Schiff base surfactants. Confirm self-assembly via dynamic light scattering (DLS) .
  • Drug Encapsulation : Load hydrophobic drugs (e.g., paclitaxel) into micelles and measure release kinetics using dialysis membranes (PBS, pH 7.4) .
  • Validation : Compare cytotoxicity (MTT assay) and cellular uptake (confocal microscopy) against commercial surfactants (e.g., Tween-80) .

Challenge : Aldehyde groups may oxidize during storage. Stabilize with antioxidants (e.g., BHT) or store under nitrogen .

What safety protocols are critical when handling 4-dodecylbenzaldehyde, given limited toxicological data?

Basic Research Focus
Infer safety measures from structurally similar aldehydes (e.g., 4-bromomethylbenzaldehyde):

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to prevent inhalation .
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with saline solution for 10–15 minutes; consult an ophthalmologist .
  • Storage : Keep in amber vials at 4°C under inert gas to prevent oxidation .

Precaution : Conduct Ames testing for mutagenicity and monitor aquatic toxicity (Daphnia magna assay) if disposing of waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.